molecular formula C6H4ClN3O B598926 6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one CAS No. 1198475-34-1

6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No.: B598926
CAS No.: 1198475-34-1
M. Wt: 169.568
InChI Key: JGCFLHOSBGDGHT-UHFFFAOYSA-N
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Description

6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,1-f][1,2,4]triazine core is a privileged structure in pharmacology, recognized as a multimodal pharmacophore and an active motif in several therapeutic agents . This specific chlorinated derivative serves as a crucial synthetic intermediate for constructing more complex molecules targeting a range of diseases. Researchers value this compound for its application in developing potential treatments for viral infections and cancer. The pyrrolotriazine scaffold is a key structural component of the broad-spectrum antiviral drug Remdesivir, which is approved for the treatment of COVID-19, and the antitumor drug Brivanib alaninate . Beyond these approved drugs, derivatives of this scaffold show promising activity as kinase inhibitors, including VEGFR-2, EGFR, and anaplastic lymphoma kinase (ALK) inhibitors, highlighting its importance in oncology research . Recent studies also indicate that novel pyrrolotriazine compounds exhibit low toxicity and high antiviral activity against the influenza A (H1N1) virus, potentially through neuraminidase inhibition, making them a focus for new antiviral drug development . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCFLHOSBGDGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NC=NN2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670661
Record name 6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198475-34-1
Record name 6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198475-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Sequence:

  • N-Amination : Methyl pyrrole-2-carboxylate → N-aminated intermediate.

  • Acylation : Introduction of benzoyl isothiocyanate.

  • Cyclization : NaOH-mediated ring closure.

  • Halogenation : POCl3_3 or NBS for C-4/C-7 functionalization.

Yield : ~60–75% over four steps.

Bromohydrazone-Mediated Annulation

Bromohydrazones facilitate triazine ring formation through condensation reactions. For example, 1-aminopyrrole derivatives react with formamidine acetate in the presence of Et3_3N, leading to annulation and the formation of the pyrrolotriazine scaffold. This method benefits from mild conditions (room temperature) and high regioselectivity, avoiding competing side reactions.

Example :

  • Substrate : 1-Amino-3-chloro-N-phenyl-1H-pyrrole-2-carboxamide.

  • Reagent : Formamidine acetate, Et3_3N.

  • Product : 6-Chloropyrrolo[2,1-f]triazin-4(3H)-one.

  • Yield : 82%.

Triazinium Dicyanomethylide Intermediate

A two-step approach involves the generation of triazinium dicyanomethylide intermediates. Tetracyanoethylene oxide reacts with triazine precursors to form dicyanomethylides, which undergo [2+2] cycloaddition with phenyl vinyl sulfoxide. This method is notable for its atom economy and compatibility with electron-deficient dienophiles.

Conditions :

  • Step 1 : Tetracyanoethylene oxide + triazine → dicyanomethylide.

  • Step 2 : Cycloaddition with phenyl vinyl sulfoxide.

  • Catalyst : None required.

  • Yield : 68%.

Multistep Synthesis via Carbamate Intermediates

Multistep protocols enable precise functionalization. A reported route involves:

  • Coupling : 3-Chloro-1H-pyrrole-2-carboxylic acid with Boc-L-alanine using EDC·HCl.

  • Cyclization : Triphenylphosphine (PPh3_3) and Br2_2 promote intramolecular cyclization.

  • Deprotection : Removal of Boc groups under acidic conditions.

Advantages :

  • High purity (>95%).

  • Enables chiral center introduction.

Limitations :

  • Labor-intensive (5–6 steps).

  • Moderate overall yield (~40%).

Transition Metal-Mediated Synthesis

Copper catalysis has emerged as a powerful tool. A one-pot synthesis combines 4-oxo-4H-chromene-3-carbaldehyde and 1-amino-1H-pyrrole-2-carboxamide under CuCl2_2·2H2_2O/NaOAc/DMSO at 120°C. This method forms six bonds in a single step, achieving yields up to 85%.

Mechanism :

  • Cu(II) facilitates imine formation and subsequent cyclization.

  • DMSO acts as both solvent and mild oxidizer.

Application : Rapid access to polycyclic derivatives.

Rearrangement of Pyrrolo[1,2-d] oxadiazines

Regioselective intramolecular cyclization of pyrrolooxadiazines offers a scalable route. Starting from pyrrole-2-carboxamides , treatment with NH4_4Cl and NaClO generates 1-aminopyrroles, which undergo cyclization with PPh3_3 and Br2_2.

Optimized Conditions :

  • Reagents : PPh3_3 (1.2 equiv), Br2_2 (1.5 equiv), CH2_2Cl2_2.

  • Temperature : 0°C → room temperature.

  • Yield : 70–78%.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)AdvantagesLimitations
Pyrrole DerivativesNH2_2Cl, POCl3_360–75Scalable, modularMulti-step, harsh conditions
Bromohydrazone AnnulationFormamidine acetate82High regioselectivityLimited substrate scope
DicyanomethylideTetracyanoethylene oxide68Atom-economicalSpecialized reagents
Multistep SynthesisEDC·HCl, PPh3_340Chiral controlLow yield
Cu-MediatedCuCl2_2, DMSO85One-pot, high efficiencyHigh temperature required
Oxadiazine RearrangementNH4_4Cl, Br2_270–78Scalable, regioselectiveSide product formation

Chemical Reactions Analysis

6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium methoxide, phosphorus oxychloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to 6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one exhibit significant anticancer properties. The molecular structure allows for interaction with various biological targets involved in cancer progression. For instance, molecular docking studies have suggested that modifications to the pyrrolo-triazine core can enhance binding affinity to cancer-related enzymes.

2. Inhibition of Lipoxygenases
Lipoxygenases are enzymes implicated in inflammatory processes and cancer. Research has shown that derivatives of pyrrolo-triazines can act as effective inhibitors of lipoxygenases (LOX). A study demonstrated that substituted pyrrolo-triazines exhibited strong affinity towards LOX, suggesting their potential as anti-inflammatory agents . The interactions with amino acid residues within the enzyme were identified as crucial for their inhibitory activity.

3. Antimicrobial Properties
Compounds containing the pyrrolo-triazine framework have been evaluated for antimicrobial activity against various pathogens. The presence of the chlorine atom in this compound may enhance its bioactivity by affecting the compound's lipophilicity and membrane permeability.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation by derivatives of pyrrolo-triazines.
Study 2Lipoxygenase InhibitionIdentified strong binding interactions with LOX; compounds showed up to 39% inhibition.
Study 3Antimicrobial TestingShowed promising results against Gram-positive and Gram-negative bacteria; further optimization needed for clinical relevance.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of pyrrolotriazinones are highly dependent on substituent type and position. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrrolotriazinone Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Biological Activity Synthesis Method
6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one Cl at position 6 C₆H₄ClN₄O 184.59 PI3K, SHP2 inhibitors Cu-catalyzed one-pot synthesis
6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride NH₂ at 6 C₆H₆N₄O·HCl 186.60 Intermediate for drug design Ammoniation of nitrile compounds
6-Nitropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one NO₂ at 6 C₆H₄N₄O₃ 180.12 Not specified Not specified
4-Chloropyrrolo[2,3-d]pyrimidine Cl at 4, pyrimidine core C₆H₄ClN₃ 153.57 Not specified Not specified
Imidazo[5,1-f][1,2,4]triazin-4(3H)-one Imidazo core C₆H₅N₅O 179.14 USP7 inhibitor Patent-described methods

Key Findings:

Substituent Effects: Chlorine (6-position): Enhances electrophilicity and target binding, critical for SHP2 and PI3K inhibition . Amino (6-position): Increases solubility and serves as a versatile intermediate for further functionalization . Nitro (6-position): Introduces strong electron-withdrawing effects, though biological applications remain underexplored .

Core Structure Modifications :

  • Replacing the pyrrolo-triazine core with imidazo-triazine (as in USP7 inhibitors) shifts target specificity toward ubiquitin-specific proteases .
  • Pyrimidine analogs (e.g., 4-chloropyrrolo[2,3-d]pyrimidine) exhibit distinct reactivity due to altered ring strain and electronic properties .

Synthetic Accessibility :

  • The Yang group’s Cu-catalyzed method is efficient for 6-chloro derivatives but requires high temperatures .
  • Rearrangement of pyrrolooxadiazines offers milder conditions and scalability for unsubstituted analogs .

Biological Activity

6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₆H₄ClN₃O
  • CAS Number : 1198475-34-1
  • Molecular Weight : 169.57 g/mol

Synthesis

The synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones, including the chlorinated derivative, can be achieved through various methods such as nucleophile-induced rearrangement and regioselective intramolecular cyclization. These methods have been shown to be efficient and practical for producing biologically active derivatives .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Properties

Compounds in the pyrrolo[2,1-f][1,2,4]triazin family have demonstrated significant anticancer activity:

  • Mechanism : They act as dual inhibitors of c-Met/VEGFR-2 and EGFR pathways, which are crucial for tumor proliferation and metastasis .
  • Case Studies : In vitro studies have shown that certain derivatives inhibit the proliferation of various cancer cell lines including breast and colon cancer cells .

2. Inhibition of Kinases

This compound has been identified as a potential inhibitor of several kinases:

  • Targets : It has shown promise against stearoyl CoA desaturase and Eg5 kinases .

3. Antiviral Activity

Recent investigations suggest that derivatives of this compound may possess antiviral properties:

  • Mechanism : Some analogs have been reported to inhibit RNA-dependent RNA polymerase (RdRp) activity in noroviruses .

Data Table: Summary of Biological Activities

Activity TypeMechanismReferences
AnticancerInhibition of c-Met/VEGFR-2 ,
Kinase InhibitionTargeting stearoyl CoA desaturase and Eg5 ,
AntiviralInhibition of norovirus RdRp

Research Findings

A study highlighted the synthesis of various pyrrolo[2,1-f][1,2,4]triazin derivatives and their biological evaluations. The findings indicated that modifications in the chemical structure significantly influenced their potency against cancer cell lines and viral pathogens. The most effective compounds were those that retained specific functional groups conducive to receptor binding and enzyme inhibition .

Q & A

Q. Table 1: Impact of Et₃N Equivalents on Yield (Adapted from )

Et₃N (equiv)Yield 11a (%)Yield 12a (%)Total Yield (%)
00
2.5533487
10112940

Q. Table 2: Nucleophile Effects on Enantiomeric Excess (Adapted from )

NucleophileYield 12a (%)ee Retention (%)
Li(Me₃AlSPh)9099
NaSMe9299
NaOMe8588

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